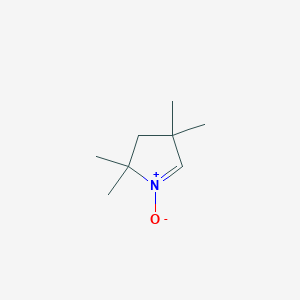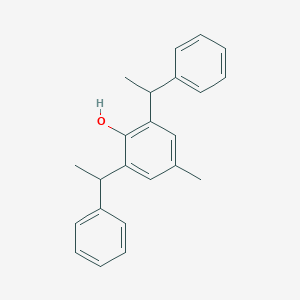
4-Methyl-2,6-bis(1-phenylethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,6-bis(1-phenylethyl)phenol, also known as BHT-Phenol, is a synthetic antioxidant commonly used in the food industry to prevent spoilage and rancidity of fats and oils. It is also used in cosmetics, pharmaceuticals, and plastics. BHT-Phenol is a phenolic compound that has been extensively studied for its antioxidant properties and its potential use in various fields of research.
Wirkmechanismus
4-Methyl-2,6-bis(1-phenylethyl)phenol acts as an antioxidant by scavenging free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. It also has the ability to regenerate other antioxidants, such as vitamin E, which further enhances its antioxidant activity.
Biochemische Und Physiologische Effekte
4-Methyl-2,6-bis(1-phenylethyl)phenol has been shown to have a variety of biochemical and physiological effects. It has been reported to modulate the expression of genes involved in oxidative stress, inflammation, and cell proliferation. It has also been shown to have anti-inflammatory and anti-apoptotic effects, as well as the ability to enhance immune function.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-2,6-bis(1-phenylethyl)phenol has several advantages as a research tool, including its stability, low toxicity, and ease of use. However, it also has some limitations, including its potential to interfere with certain assays and its potential to act as a pro-oxidant under certain conditions.
Zukünftige Richtungen
There are several potential future directions for research on 4-Methyl-2,6-bis(1-phenylethyl)phenol. One area of interest is its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is its potential use as a radioprotective agent. Additionally, further research is needed to fully understand the mechanisms underlying its antioxidant activity and its potential interactions with other compounds.
Synthesemethoden
The synthesis of 4-Methyl-2,6-bis(1-phenylethyl)phenol involves the reaction of 4-methyl-2,6-dinitrophenol with 1-phenylethanol in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization. Other methods of synthesis have also been reported, including the use of different reducing agents and solvents.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,6-bis(1-phenylethyl)phenol has been extensively studied for its antioxidant properties and its potential use in various fields of research. It has been shown to have a protective effect against oxidative stress, which is implicated in a variety of diseases including cancer, cardiovascular disease, and neurodegenerative disorders. 4-Methyl-2,6-bis(1-phenylethyl)phenol has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced oxidative damage.
Eigenschaften
CAS-Nummer |
1817-68-1 |
|---|---|
Produktname |
4-Methyl-2,6-bis(1-phenylethyl)phenol |
Molekularformel |
C23H24O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-methyl-2,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C23H24O/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18,24H,1-3H3 |
InChI-Schlüssel |
QFCGHEBLSUPGPF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3 |
Andere CAS-Nummern |
1817-68-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



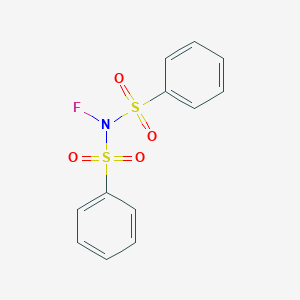
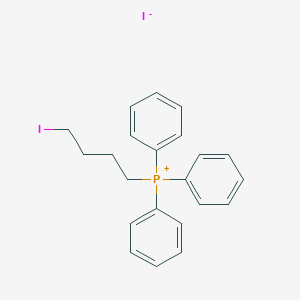
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
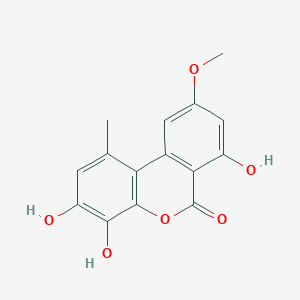
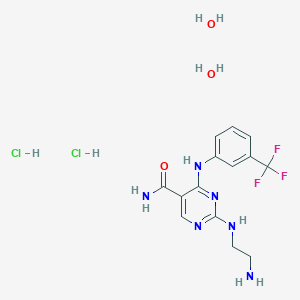

![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
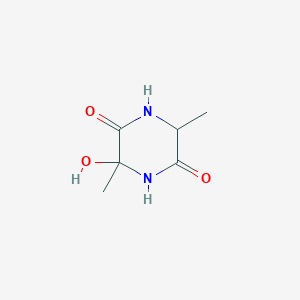
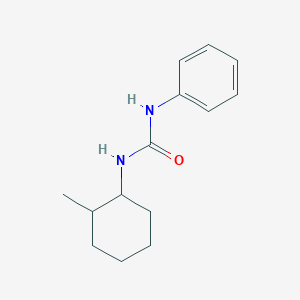
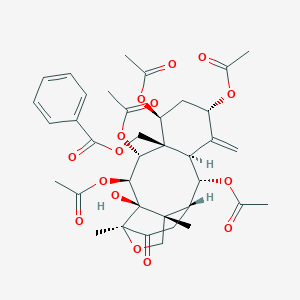
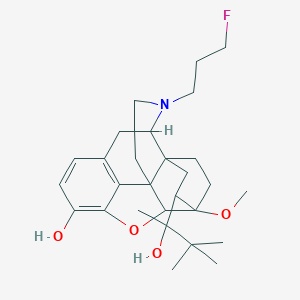
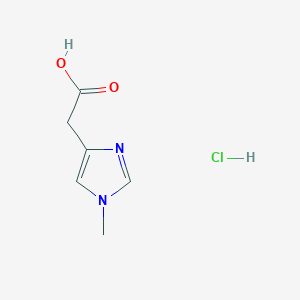
![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
